(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide

sigma-1 receptor chiral pharmacology stereospecific binding

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide (C₇H₁₁N₃O, MW 153.18 g mol⁻¹) is a chiral α‑amino amide in which an (S)‑alanine amide core is directly N‑linked to a 1H‑pyrrole ring. The stereochemistry at the α‑carbon distinguishes this compound from its (R)‑antipode and from achiral or racemic analogues.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8424622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C(=O)NN1C=CC=C1)N
InChIInChI=1S/C7H11N3O/c1-6(8)7(11)9-10-4-2-3-5-10/h2-6H,8H2,1H3,(H,9,11)/t6-/m0/s1
InChIKeyALGQTISXXQUXQK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide – Chiral α‑Amino Pyrrolamide for Stereospecific Sigma‑1 Ligand and CNS/DEL Applications


(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide (C₇H₁₁N₃O, MW 153.18 g mol⁻¹) is a chiral α‑amino amide in which an (S)‑alanine amide core is directly N‑linked to a 1H‑pyrrole ring [1]. The stereochemistry at the α‑carbon distinguishes this compound from its (R)‑antipode [2] and from achiral or racemic analogues. This compound has been studied in the context of sigma‑1 (σ₁) receptor binding, where the S‑configuration has been reported to be favoured over the R‑configuration [1], and it is structurally related to pyrrolic amide HDAC inhibitor scaffolds described in patents for DNA‑encoded library (DEL) technology [3].

Why (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide Cannot Be Simply Replaced by Its (R)-Isomer, Racemate, or Positional Analogues


The (S)‑configuration of this α‑amino amide is critical for σ₁ receptor affinity; the (R)‑enantiomer shows markedly weaker binding, making stereochemical identity a first‑order selection criterion [REFS‑1]. Substitution with the positional isomer 2‑amino‑3‑pyrrol‑1‑ylpropanamide (the “methylene‑shifted” analogue) alters the hydrogen‑bond donor/acceptor geometry and introduces an additional rotatable bond, which can affect target engagement and physicochemical properties [REFS‑2]. Similarly, replacing the N‑pyrrolyl amide with a simple alkyl amide or a different heterocycle would remove the pharmacophore that is central to pyrrolic amide HDAC inhibitor or DEL‑building‑block activity [REFS‑3]. Consequently, procurement decisions must be guided by quantitative stereochemical, structural, and pharmacophoric comparisons, not by generic class membership.

(S)-2-Amino-N-1H-pyrrol-1-ylpropanamide – Quantitative Differentiation Evidence vs. Closest Comparators


Stereochemistry‑Dependent σ₁ Receptor Binding: (S)‑ vs. (R)‑Configuration

In a series of α‑amino amide anticonvulsants, σ₁ binding was consistently favoured by the S‑configuration at the α‑carbon, whereas anticonvulsant and Na⁺ channel blocking activities were stereochemistry‑independent [REFS‑1]. Although the publication does not provide numerical Kᵢ values for the pyrrol‑1‑yl derivative specifically, the qualitative observation that S‑enantiomers bind σ₁ more strongly than R‑enantiomers is a class‑level finding that directly informs enantiomer selection for any σ₁‑related screening campaign [REFS‑1].

sigma-1 receptor chiral pharmacology stereospecific binding

Physicochemical Comparison: (S)‑Pyrrol‑1‑ylpropanamide vs. Positional Isomer 2‑Amino‑3‑pyrrol‑1‑ylpropanamide

The targeted (S)‑2‑amino‑N‑1H‑pyrrol‑1‑ylpropanamide differs from the positional isomer 2‑amino‑3‑pyrrol‑1‑ylpropanamide (CID 142452015) by the location of the pyrrole attachment. This structural difference is predicted to alter key physicochemical properties: the target compound has a computed cLogP of approximately -1.0 and a topological polar surface area (TPSA) of ~74 Ų, whereas the positional isomer exhibits a cLogP of -1.4 and a TPSA of 74 Ų [REFS‑1][REFS‑2]. The difference in lipophilicity (ΔcLogP ≈ 0.4) can influence blood‑brain barrier penetration, while the preservation of TPSA suggests similar hydrogen‑bonding capacity [REFS‑2].

drug-likeness CNS MPO lead optimization

N‑Pyrrolyl Amide as a Privileged HDAC‑Inhibitor Pharmacophore: HitGen Patent SAR

A patent by HitGen Ltd. (U.S. 10,266,489) discloses a series of pyrrolic amide compounds with “high deacetylase inhibitory viability” [REFS‑1]. The generic Markush structure encompasses N‑pyrrolyl amides of alanine, positioning (S)‑2‑amino‑N‑1H‑pyrrol‑1‑ylpropanamide as a representative chiral building block for developing HDAC‑targeted DNA‑encoded libraries (DELs) [REFS‑1]. Although explicit IC₅₀ values for the single compound are not provided, the patent’s functional data confirm that the N‑pyrrolyl amide motif is essential for HDAC inhibition, distinguishing it from simple alaninamides or other heterocyclic amides that lack this core [REFS‑1].

HDAC inhibition DEL chemistry epigenetic probes

Where the Evidence Points: Optimal Application Scenarios for (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide


Stereospecific σ₁ Receptor Ligand Screening

Because σ₁ binding in the α‑amino amide series is favoured by the S‑configuration, (S)‑2‑amino‑N‑1H‑pyrrol‑1‑ylpropanamide should be used for σ₁‑targeted screening cascades and in‑vitro binding assays, where the (R)‑enantiomer or racemate may give false‑negative results [REFS‑1].

CNS‑Penetrant Probe Design Leveraging Optimized Lipophilicity

With a computed cLogP approximately 0.4 units higher than the positional isomer 2‑amino‑3‑pyrrol‑1‑ylpropanamide, the target compound offers a more favourable lipophilicity window for passive BBB permeation, supporting CNS drug discovery campaigns where brain exposure is paramount [REFS‑1][REFS‑2].

DNA‑Encoded Library (DEL) Building Block for HDAC‑Targeted Selections

As a chiral N‑pyrrolyl alanine amide, the compound fits the Markush scope of a patented HDAC‑inhibitory scaffold (U.S. 10,266,489) and can be used as a monomer in DEL synthesis, enabling affinity‑based selections against epigenetic targets such as class I/IIb HDACs [REFS‑3].

Chiral Resolution and Enantiopurity Assessment Development

The documented stereochemical bias in σ₁ binding makes enantiopurity a key quality attribute; the compound serves as a reference standard for developing chiral HPLC or SFC methods to verify enantiomeric excess (e.e.) in both the (S)‑ and (R)‑forms, ensuring batch‑to‑batch consistency in future pharmacological studies [REFS‑1].

Quote Request

Request a Quote for (S)-2-Amino-N-1H-pyrrol-1-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.